2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes multiple chlorine atoms and a methoxypyrimidine core, making it valuable in drug development and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced sulfur compounds.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 3,4-Dichlorophenol
- Methoxypyrimidine derivatives
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine is unique due to its combination of multiple chlorine atoms and a methoxypyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-11-12(19)3-2-4-13(11)20)24-17(16)26-10-5-6-14(21)15(22)7-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORJFTXKKBUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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